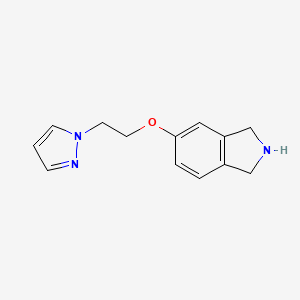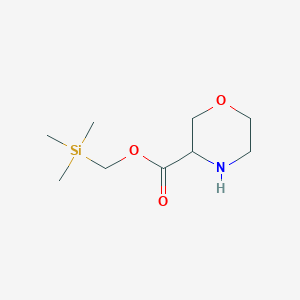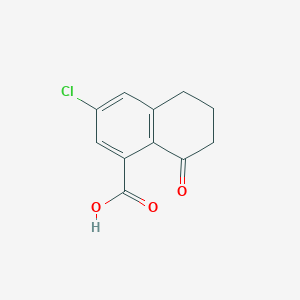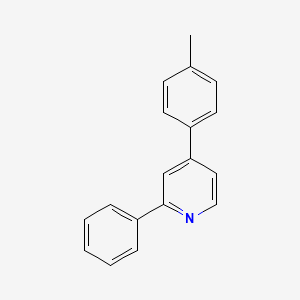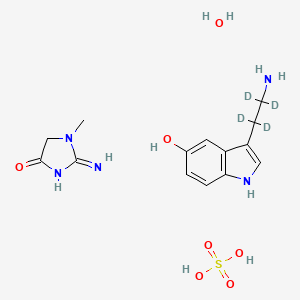
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate is a complex chemical compound with a molecular formula of C14H19D4N5O7S . This compound is notable for its unique structure, which includes deuterium atoms, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate involves multiple steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the deuterium atoms. The reaction conditions often require specific catalysts and controlled environments to ensure the correct incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various substitution reactions can occur, particularly at the amino and hydroxyl groups, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate has several scientific research applications:
Chemistry: Used as a model compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior, including its stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate is unique due to its deuterium content. Similar compounds include:
- 3-(2-aminoethyl)-1H-indol-5-ol
- 2-imino-1-methylimidazolidin-4-one
- Various indole derivatives
These compounds share structural similarities but differ in their specific properties and applications .
Properties
Molecular Formula |
C14H23N5O7S |
|---|---|
Molecular Weight |
409.45 g/mol |
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid;hydrate |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2/i3D2,4D2;;; |
InChI Key |
BKCXVJIGPVULPX-SDBXMAHYSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.O.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
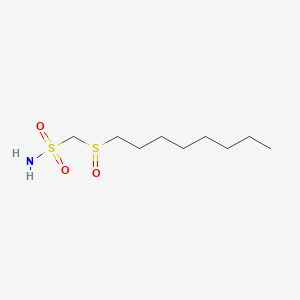
![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)


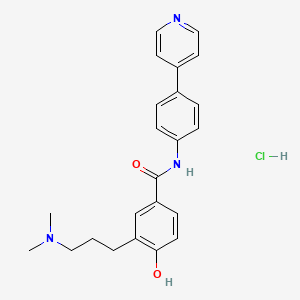

![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)
